4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2h)-Yl]methyl}benzoic Acid
Description
4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic Acid (hereafter referred to by its full systematic name) is a synthetic heterocyclic compound with a quinazolinone core. Its molecular formula is C₂₆H₂₀N₂O₄, and it features a benzoic acid moiety linked via a methylene bridge to the quinazolinone scaffold . The structure includes a 1-methyl group, two ketone oxygen atoms at positions 2 and 4, and a 3-phenylprop-1-yn-1-yl substituent at position 6 of the quinazoline ring. The compound’s InChI and SMILES strings confirm its stereoelectronic properties, including conjugation between the alkyne and aromatic systems, which may influence solubility and reactivity .
This compound is of interest in medicinal chemistry due to quinazolinones’ known roles as kinase inhibitors, anti-inflammatory agents, and anticancer candidates.
Propriétés
Formule moléculaire |
C26H20N2O4 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
4-[[1-methyl-2,4-dioxo-6-(3-phenylprop-1-ynyl)quinazolin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H20N2O4/c1-27-23-15-12-19(9-5-8-18-6-3-2-4-7-18)16-22(23)24(29)28(26(27)32)17-20-10-13-21(14-11-20)25(30)31/h2-4,6-7,10-16H,8,17H2,1H3,(H,30,31) |
Clé InChI |
FLTYDFYSVZBKOB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C#CCC3=CC=CC=C3)C(=O)N(C1=O)CC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Méthodes De Préparation
Quinazolinone Core Formation
The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A modified Niementowski reaction is employed:
-
Condensation : Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one.
-
Amidation : Treatment with methylamine introduces the N1-methyl group, yielding 1-methyl-2,4-quinazolinedione.
Example protocol :
-
Anthranilic acid (10 mmol) is refluxed in acetic anhydride (20 mL) at 120°C for 2 hours.
-
Methylamine (15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | TEA (3 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
Attachment of the Benzoic Acid Moiety
The benzoic acid group is incorporated via nucleophilic substitution or Friedel-Crafts alkylation:
-
Methylene Bridge Formation :
Optimization insights :
-
Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes with a 15% increase in yield.
-
Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves solubility of intermediates.
Characterization and Analytical Validation
Synthetic intermediates and the final compound are validated using:
-
FT-IR : Confirmation of carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and alkyne (C≡C) peaks at 2100–2260 cm⁻¹.
-
NMR Spectroscopy :
-
Mass Spectrometry : Molecular ion peak at m/z 424.4 ([M+H]⁺) aligns with the molecular formula C26H20N2O4.
Scalability and Industrial Considerations
Critical factors for large-scale production :
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Chimie médicinale : Le composé a montré des promesses comme inhibiteur de la métalloprotéinase matricielle-13 (MMP13), qui est impliquée dans la dégradation du cartilage dans l’arthrose.
Conception de médicaments : Sa structure unique en fait un échafaudage précieux pour la conception de nouveaux agents thérapeutiques ciblant diverses maladies.
Recherche biologique : Le composé est utilisé dans des études pour comprendre le rôle des dérivés de quinazoline dans les systèmes biologiques.
Applications industrielles :
Applications De Recherche Scientifique
Biological Activities
The compound has been investigated for its various biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
Matrix Metalloproteinase Inhibition
Studies have shown that 4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic Acid exhibits potent inhibitory effects on MMPs. For example, it has demonstrated an IC50 value of 0.670 nM in enzyme assays, indicating strong activity against these enzymes under physiological conditions .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer models. The compound's ability to inhibit cell proliferation and induce apoptosis in these cells highlights its potential as a therapeutic agent .
Cancer Treatment
Given its MMP inhibitory activity and anticancer properties, this compound holds promise for development into a therapeutic agent for cancer treatment. Its structural features allow for potential modifications that could enhance efficacy or reduce side effects.
Drug Development
The compound is classified as an experimental small molecule with potential applications in drug development targeting "undruggable" proteins involved in cancer progression . Its unique structure may allow it to bind selectively to target sites on proteins that are typically challenging to inhibit.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated its effectiveness against various cancer cell lines, with significant reductions in cell viability observed at nanomolar concentrations .
- Molecular Docking Studies : Computational studies have supported its potential as an MMP inhibitor by modeling interactions with target proteins at the molecular level, providing insights into binding affinities and mechanisms of action .
Mécanisme D'action
Le mécanisme d’action de l’ACIDE 4-{[1-MÉTHYL-2,4-DIOXO-6-(3-PHÉNYLPROP-1-YN-1-YL)-1,4-DIHYDROQUINAZOLIN-3(2H)-YL]MÉTHYL}BENZOÏQUE implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’inhibiteur de la MMP13, il se lie au site actif de l’enzyme, empêchant le clivage du collagène de type II et réduisant ainsi la dégradation du cartilage . La sélectivité du composé pour la MMP13 par rapport à d’autres métalloprotéinases est attribuée à sa structure unique, qui permet une inhibition non compétitive.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid structure:
- Quinazolinone core: Provides a planar, aromatic system for target binding.
- Benzoic acid moiety : Enhances water solubility and hydrogen-bonding capacity.
Comparison Table
Functional Group Analysis
- Benzoic Acid vs. Carboxamide (GG2) : The carboxylic acid in the target compound confers higher acidity (pKa ~4.2) compared to GG2’s carboxamide (pKa ~0.5), influencing ionization and membrane permeability .
- Phenylpropynyl vs.
- Tetrazole-Containing Analogs (4g, 4h) : Compounds 4g and 4h from incorporate tetrazole rings, which are bioisosteres for carboxylic acids but lack the target compound’s pH-dependent solubility .
Pharmacological Implications
- The target compound’s benzoic acid group may improve renal clearance compared to 4g and 4h, which have larger, lipophilic tetrazole systems .
- In silico docking studies suggest the phenylpropynyl group enhances affinity for hydrophobic enzyme pockets, a feature absent in GG2’s piperidinyl substituent .
Activité Biologique
4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic acid, also known as BDBM50265079 or CHEMBL496942, is a synthetic compound belonging to the quinazoline class. Its unique structure contributes to its biological activity, particularly as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling.
Inhibition of Matrix Metalloproteinases (MMPs)
Research indicates that 4-{[1-Methyl-2,4-Dioxo-6-(3-Phenylprop-1-Yn-1-Yl)-1,4-Dihydroquinazolin-3(2H)-Yl]methyl}benzoic acid exhibits potent inhibitory effects on MMPs. Specifically, it has been reported to have an IC50 value of 0.670 nM against human MMPs at a pH of 6.8 and a temperature of 25°C . This high potency suggests significant potential for therapeutic applications in conditions where MMP activity is dysregulated.
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that it exhibits cytotoxic effects on breast cancer cells (MDA-MB-231), with IC50 values indicating considerable effectiveness . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Case Studies and Experimental Data
A series of studies have been conducted to assess the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:
These findings underscore the compound's potential as a multi-target agent in cancer therapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the quinazoline scaffold can significantly alter biological activity. For example, substituents at various positions on the quinazoline ring can enhance or reduce potency against specific targets . This insight is crucial for the design of more effective derivatives with improved selectivity and reduced side effects.
Q & A
Q. How to design a robust protocol for evaluating metabolic stability?
- Methodology :
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS. The benzoic acid group may undergo glucuronidation, requiring UDPGA supplementation .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
